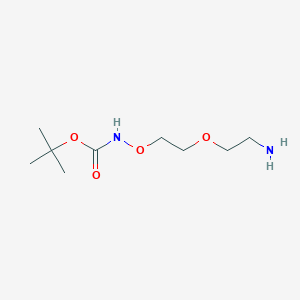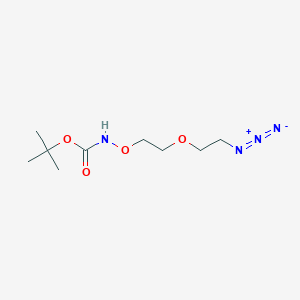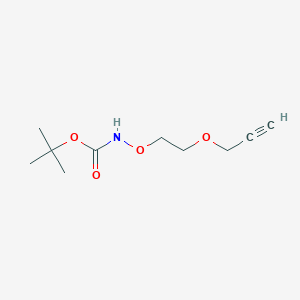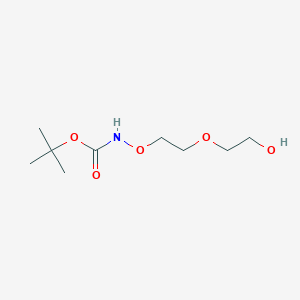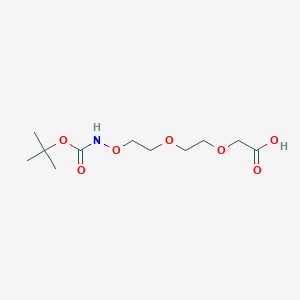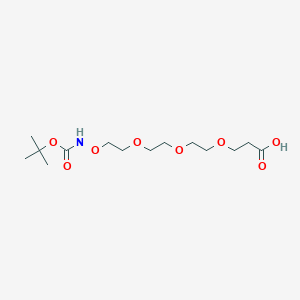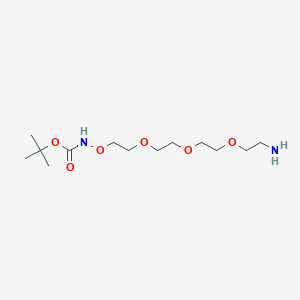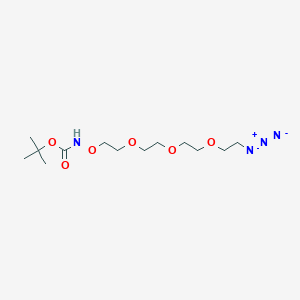
TCMDC-136879
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TCMDC-136879 is a antimalarial agent.
Wissenschaftliche Forschungsanwendungen
1. Applications in Malaria Research
TCMDC-136879 and related compounds have been explored in malaria research. For instance, the Tres Cantos Antimalarial Compound Set (TCAMS), which includes TCMDC-136879, focuses on hit structures with confirmed activity against Plasmodium falciparum, the agent responsible for malaria tropica. Research has involved synthesizing new analogues based on these compounds and evaluating their in vitro activity against Plasmodium falciparum strains (Weidner et al., 2016). Another compound, TCMDC-135051, has shown potential in preventing the synthesis of a protein necessary for the growth of Plasmodium falciparum, suggesting its utility in developing new antimalarial drugs (Uttam, 2020).
2. Traditional Chinese Medicine (TCM) Diagnosis
TCMDC-136879 has been indirectly associated with research in Traditional Chinese Medicine (TCM), particularly in the application of artificial neural networks and genetic algorithms in TCM diagnosis (Wu, Zhou, & Zhang, 2005). This demonstrates its broader relevance in computational approaches to traditional medicine.
Eigenschaften
CAS-Nummer |
1505452-64-1 |
|---|---|
Produktname |
TCMDC-136879 |
Molekularformel |
C25H25N3O |
Molekulargewicht |
383.495 |
IUPAC-Name |
2-amino-5,5-diphenyl-3-(2-phenylbutyl)imidazol-4-one |
InChI |
InChI=1S/C25H25N3O/c1-2-19(20-12-6-3-7-13-20)18-28-23(29)25(27-24(28)26,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,19H,2,18H2,1H3,(H2,26,27) |
InChI-Schlüssel |
PSNGTIQWNUJCAN-UHFFFAOYSA-N |
SMILES |
O=C1N(CC(C2=CC=CC=C2)CC)C(N)=NC1(C3=CC=CC=C3)C4=CC=CC=C4 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
TCMDC-136879; TCMDC 136879; TCMDC136879; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



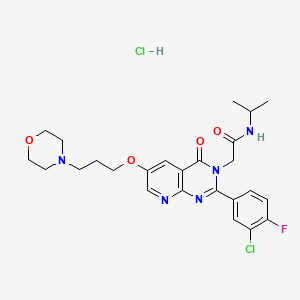
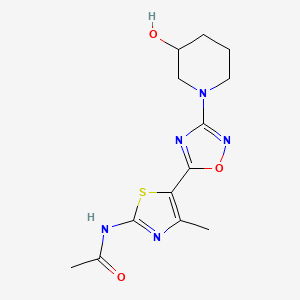
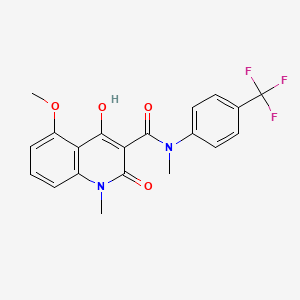
![(s)-2-Nitro-6-((6-(4-(trifluoromethoxy)phenyl)pyridin-3-yl)methoxy)-6,7-dihydro-5h-imidazo[2,1-b][1,3]oxazine](/img/structure/B611181.png)
